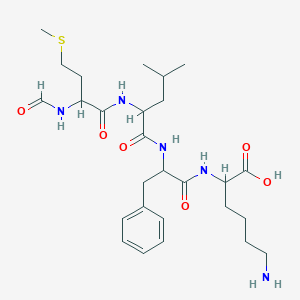

N-Formylmethionylleucylphenylalanyllysine

概要

説明

Synthesis Analysis

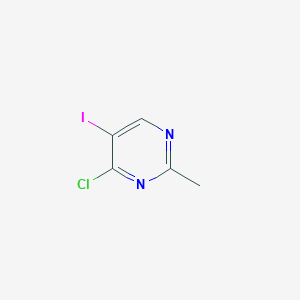

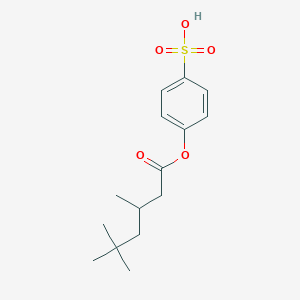

The synthesis of N-Formylmethionylleucylphenylalanyllysine and related peptides involves specific chemical methodologies aimed at forming the peptide bond with high efficiency and fidelity. Chapman et al. (2017) describe the use of formyloxyacetoxyphenylmethane as a stable, water-tolerant N-formylating reagent for primary and secondary amines. This reagent allows for the synthesis of N-formylpeptides under solvent-free conditions at room temperature, suggesting a method for synthesizing N-Formylmethionylleucylphenylalanyllysine with potential improvements in yield and purity (Chapman et al., 2017).

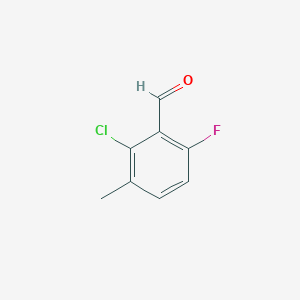

Molecular Structure Analysis

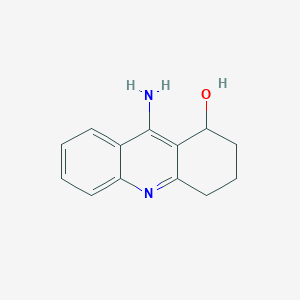

The molecular structure of N-Formylmethionylleucylphenylalanyllysine and similar peptides has been analyzed through crystallography to understand its conformation and hydrogen bonding patterns. Parthasarathy et al. (2009) detailed the crystal and molecular structure of N-formyl-L-methionyl-L-phenylalanine, highlighting the formation of parallel beta-sheet structures stabilized by C-H...O hydrogen bonds. This information provides insights into the structural features that could influence the biological activity of N-Formylmethionylleucylphenylalanyllysine (Parthasarathy et al., 2009).

科学的研究の応用

Anti-inflammatory Applications : A derivative of N-formylmethionylleucylphenylalanyllysine, specifically N-formyl-methionyl-leucyl-(-anilino)glycine allyl ester, has been identified as a potent antagonist of superoxide generation, showing promise as an anti-inflammatory drug (Kraus & Attardo, 1992).

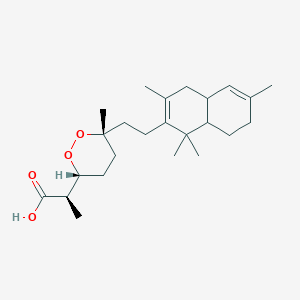

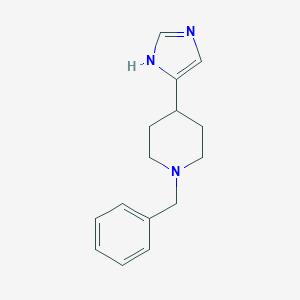

Chemical Reactivity in Glycosylation : N-formylmorpholine, a compound related to N-formylmethionylleucylphenylalanyllysine, enhances the reactivity of glycosyl imidinium intermediates, improving glycosylation with less reactive donors (Ingle et al., 2013).

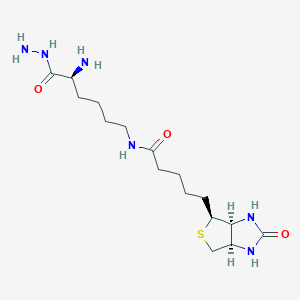

Epigenetic Studies : Genetic incorporation of N-formyllysine into proteins has been achieved, enabling research into the role of lysine formylation in epigenetic regulation (Wang et al., 2015).

Immunological Responses : N-formylmethionine, a component of N-formylmethionylleucylphenylalanyllysine, attracts leukocytes, including neutrophils and macrophages, highlighting its potential link to bacteria-produced chemotactic materials (Schiffmann et al., 1975).

Pharmaceutical Chemistry : Formyloxyacetoxyphenylmethane, another related compound, serves as a stable, water-tolerant N-formylating reagent for primary and secondary amines. This facilitates the preparation of various N-formamides, amino acids, and peptides (Chapman et al., 2017).

Drug Delivery Systems : Multiple formyl-methionyl peptides linked to a drug-delivery polymer can target phagocytic cells effectively, demonstrating potential in drug delivery applications with minimal cellular activation toxicity (Pooyan et al., 2002).

作用機序

The mechanism of action of N-formyl peptides, which could be related to N-Formylmethionylleucylphenylalanyllysine, involves the formyl peptide receptor 1 (FPR1). FPR1 is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .

Safety and Hazards

将来の方向性

The future directions for research on a compound like N-Formylmethionylleucylphenylalanyllysine could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, the field of anti-HER2 therapy in metastatic breast cancer has many choices and future directions . Another example is the future directions for fibroblast activation protein inhibitor–based radionuclide therapies .

特性

IUPAC Name |

6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERILMBTPCSYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562404 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104180-18-9 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

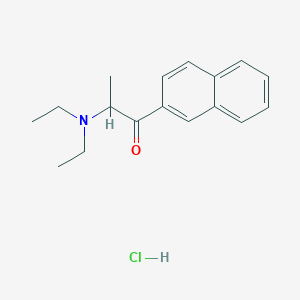

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。